molecular formula C16H15N3O2S B2441954 2-morpholin-4-yl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one CAS No. 724746-46-7

2-morpholin-4-yl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B2441954
CAS No.: 724746-46-7
M. Wt: 313.38
InChI Key: YWIAEQVEEALPQN-UHFFFAOYSA-N
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Description

2-morpholin-4-yl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the thienopyrimidine class This compound is characterized by a thieno[2,3-d]pyrimidine core structure, which is fused with a morpholine ring and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-morpholin-4-yl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. Common reagents used in this process include formic acid, triethyl orthoformate, and dimethylformamide dimethylacetal (DMF-DMA). The reaction conditions often involve heating under reflux to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-morpholin-4-yl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides under appropriate solvent conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted thienopyrimidine derivatives with various functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-morpholin-4-yl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one is unique due to its specific structural features, including the morpholine ring and phenyl group, which contribute to its distinct chemical properties and biological activities

Properties

CAS No.

724746-46-7

Molecular Formula

C16H15N3O2S

Molecular Weight

313.38

IUPAC Name

2-morpholin-4-yl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C16H15N3O2S/c20-14-13-12(11-4-2-1-3-5-11)10-22-15(13)18-16(17-14)19-6-8-21-9-7-19/h1-5,10H,6-9H2,(H,17,18,20)

InChI Key

YWIAEQVEEALPQN-UHFFFAOYSA-N

SMILES

C1COCCN1C2=NC3=C(C(=CS3)C4=CC=CC=C4)C(=O)N2

solubility

not available

Origin of Product

United States

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